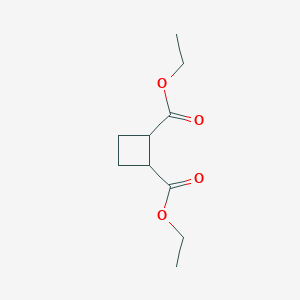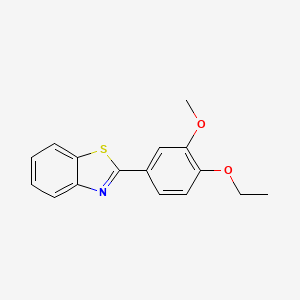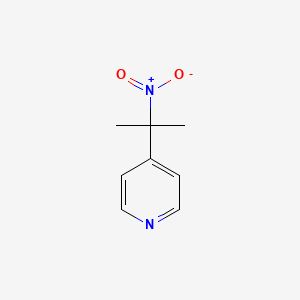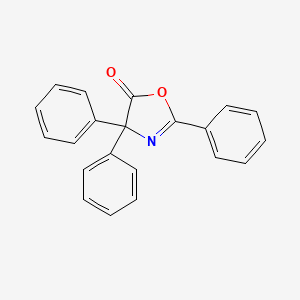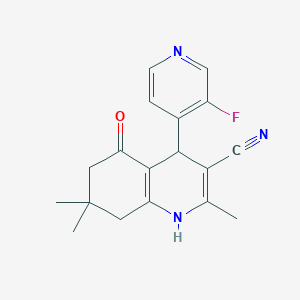
3-Phenyl-1,1-di(propan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-diisopropyl-3-phenyl-2-thiourea is an organic compound with the molecular formula C13H20N2S. It is a thiourea derivative, characterized by the presence of a thiocarbonyl group (C=S) bonded to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-diisopropyl-3-phenyl-2-thiourea can be synthesized through a condensation reaction between aniline derivatives and isothiocyanates. One common method involves the reaction of 1,1-diisopropyl-3-phenyl-2-isothiocyanate with aniline in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of 1,1-diisopropyl-3-phenyl-2-thiourea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-diisopropyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,1-diisopropyl-3-phenyl-2-thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of 1,1-diisopropyl-3-phenyl-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1,1-dimethyl-3-phenyl-2-thiourea
- 1,1-dipropyl-3-phenyl-2-thiourea
- 1,3-diisopropyl-2-thiourea
Uniqueness
1,1-diisopropyl-3-phenyl-2-thiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
18764-68-6 |
|---|---|
Molecular Formula |
C13H20N2S |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
3-phenyl-1,1-di(propan-2-yl)thiourea |
InChI |
InChI=1S/C13H20N2S/c1-10(2)15(11(3)4)13(16)14-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16) |
InChI Key |
ROCDAFMDZLDGDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





